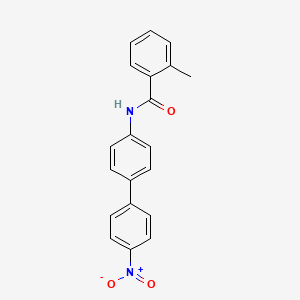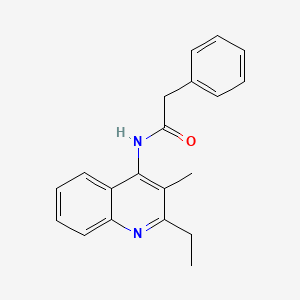![molecular formula C20H16O5 B5553490 2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)
2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to "2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate" involves several steps, including esterification, cyclocondensation, and reactions with different reagents to achieve the desired structure. For instance, the synthesis of similar methoxyimino and methoxycarbonyl derivatives has been reported, highlighting techniques like NMR, IR, MS spectroscopy, and X-ray crystallography for characterization (Mao, Hu, Wang, Du, & Xu, 2015).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized by X-ray crystallography, revealing complex interactions such as dimer formations and weak intermolecular interactions. The crystal structure analysis offers insights into the spatial arrangement and bonding patterns, critical for understanding the compound's reactivity and properties (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Reactions and Properties
Compounds similar to "2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate" undergo various chemical reactions, including cyclocondensation, esterification, and reactions with electrophilic and nucleophilic reagents. These reactions are pivotal for synthesizing novel derivatives with potential applications in different fields, such as agriculture and medicine. The reactivity is influenced by the compound's molecular structure, particularly the presence of methoxy, oxo, and acetate groups (Ram & Goel, 1996).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- The compound has been utilized in the synthesis of symmetrical, unsymmetrical, and heteroaryl terphenyls, showcasing its versatility as a synthon in organic chemistry. This approach provides a straightforward method to access a range of terphenyl structures from aryl ketones, highlighting its potential in materials science and pharmaceutical synthesis (Ram & Goel, 1996).
- Additionally, derivatives of this compound have been involved in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, demonstrating its role in creating complex heterocyclic structures. This work underlines the compound's utility in developing novel organic molecules with potential applications in drug discovery and development (Kočevar et al., 1992).
Potential Bioactive Compound Synthesis
- Research has explored the synthesis of potentially bioactive compounds from visnaginone using this chemical structure as a base. The work involved creating derivatives with anticipated pharmacological activities, indicating the compound’s applicability in medicinal chemistry and drug design (Abdel Hafez et al., 2001).
Advances in Heterocyclic Chemistry
- The compound has facilitated the synthesis of novel heterocyclic structures, such as diazaadamantanes, showcasing its utility in constructing complex molecules with potential applications in materials science and pharmaceuticals (Kuznetsov et al., 1985).
- Its derivatives have also been investigated as antiprotozoal agents, demonstrating the compound's relevance in therapeutic applications and the development of new treatments for protozoal infections (Ismail et al., 2004).
Material Science and Organic Synthesis
- The synthesis route involving this compound has advantages such as ease of operation, mild reaction conditions, and high yield, making it valuable for material science and organic synthesis applications (Zhang Guo-fu, 2012).
Propiedades
IUPAC Name |
[2-methoxy-5-[(E)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-13(21)24-19-11-14(8-9-17(19)23-2)10-16-12-18(25-20(16)22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTUTXKZXGMXQW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)
![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)
![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)
![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)
![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)
![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)
![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
